![molecular formula C23H30N4O3 B2918491 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide CAS No. 903304-96-1](/img/structure/B2918491.png)
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives . Piperazine is a common structural motif found in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Mode of Action
These interactions can lead to conformational changes in the target protein, potentially altering its function .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with piperazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Méthodes De Préparation
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the piperazine derivative.
Coupling with ethanediamide: The final step involves coupling the intermediate with ethanediamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Analyse Des Réactions Chimiques
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to modulate various biological pathways.
Biological Research: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase, which is relevant in Alzheimer’s disease research.
Comparaison Avec Des Composés Similaires
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide can be compared with other similar compounds:
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound also features a piperazine ring and is studied for its pharmacological properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are similar in structure and are investigated for their potential as alpha1-adrenergic receptor antagonists.
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide stands out due to its unique combination of functional groups and its specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)25-23(29)22(28)24-16-21(27-14-12-26(2)13-15-27)18-6-10-20(30-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDYLIAXASXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
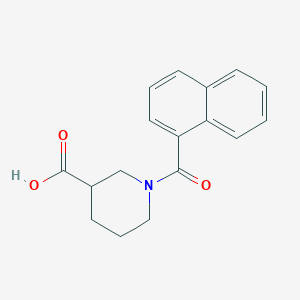
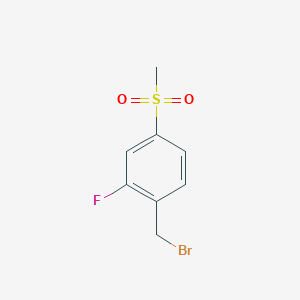
![benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B2918410.png)
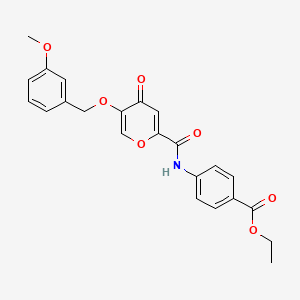
![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2918418.png)
![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)
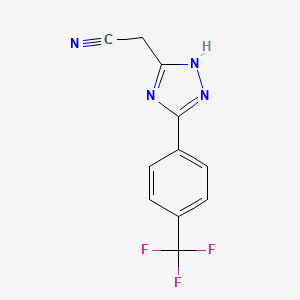
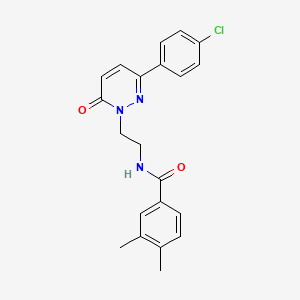
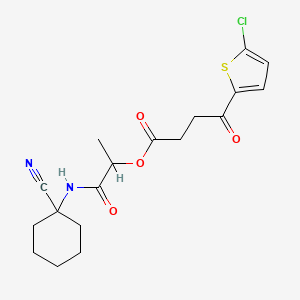
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
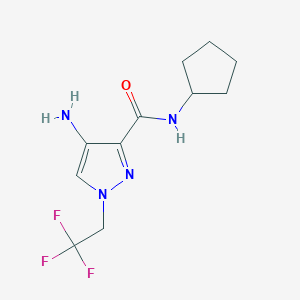
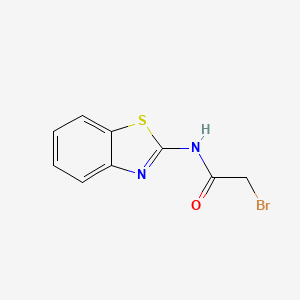
![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)
